Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate
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Overview
Description
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours to obtain the desired product with an 89% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and high yield in large-scale production. The use of microwave irradiation in industrial settings could be explored to maintain the efficiency and eco-friendliness of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes like DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair . The compound may bind to the active site of the enzyme, preventing it from recognizing and repairing DNA damage, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate is unique due to its specific substitution pattern on the triazolopyridine ring, which may confer distinct biological activities compared to other similar compounds. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoate |
InChI |
InChI=1S/C11H14N4O2/c1-8-5-9(12-4-3-11(16)17-2)15-10(6-8)13-7-14-15/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
NPCMSZCQWPWGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)OC |
Origin of Product |
United States |
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